Bienvenue dans la boutique en ligne BenchChem!

FSL-1

TLR2/6 Agonist Immunology Potency Comparison

FSL-1 is the indispensable tool for selective TLR2/6 pathway interrogation. Unlike triacylated ligands (e.g., Pam3CSK4) that activate TLR2/1 and confound data with off-target inflammatory cytokines, FSL-1 engages TLR2/6 to uniquely drive IL-10 and MIP-1β release. Its 22.8‑fold higher PBMC potency (EC50 = 0.1618 ng/mL) reduces compound consumption and solvent interference in high‑throughput screens. With >90‑fold plasma IL‑6/TNF‑α induction in vivo, it delivers robust, reproducible acute inflammation models for drug efficacy evaluation. Every lot is functionally validated, guaranteeing the inter‑batch consistency critical for long‑term mechanistic studies, radiation countermeasure research, and vaccine adjuvant development.

Molecular Formula C84H140N14O18S
Molecular Weight 1666.2 g/mol
CAS No. 322455-70-9
Cat. No. B561600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSL-1
CAS322455-70-9
Molecular FormulaC84H140N14O18S
Molecular Weight1666.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1
InChIKeyVJJLLNHELGKSNA-YWKNMTRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FSL-1 Procurement Guide: Synthetic TLR2/6 Lipopeptide Agonist (CAS 322455-70-9) for Innate Immune Research


FSL-1 (Fibroblast-stimulating lipopeptide-1, CAS 322455-70-9) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium, with the molecular formula C84H140N14O18S and a molecular weight of 1666.2 g/mol [1]. It functions as a selective agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer [2]. FSL-1 is composed of the peptide sequence Pam2Cys-Gly-Asp-Pro-Lys-His-Pro-Lys-Ser-Phe-OH and activates the MyD88-dependent signaling pathway, leading to the nuclear translocation of NF-κB and AP-1, which subsequently drives the transcription of pro-inflammatory cytokines [3]. Commercially, FSL-1 is typically available as a lyophilized powder with purity ≥98% and an endotoxin specification of ≤0.05 EU/μg, supplied either as the free base or trifluoroacetate (TFA) salt form [1].

Why FSL-1 Cannot Be Replaced by Pam3CSK4 or Pam2CSK4 in TLR2/6-Specific Research


TLR2 forms functionally distinct heterodimers with either TLR1 or TLR6, a pairing that is dictated by the lipopeptide ligand's acylation pattern: triacylated ligands (e.g., Pam3CSK4) signal through TLR2/1, whereas diacylated ligands (e.g., FSL-1, Pam2CSK4) engage TLR2/6 [1]. These two signaling axes diverge significantly in their downstream biological outputs. For instance, TLR2/1 activation predominantly triggers the release of inflammatory cytokines, while TLR2/6 engagement favors the production of immunomodulatory and regulatory cytokines, including IL-10 and MIP-1β [2]. Consequently, substituting FSL-1 with a generic 'TLR2 agonist' introduces experimental confounders by inadvertently activating the TLR2/1 pathway. Moreover, even within the diacylated TLR2/6 ligand class, the peptide sequence of FSL-1 confers distinct agonist potency and immunological outcomes compared to its structural analog MALP-2, rendering generic substitution scientifically invalid for precise mechanistic studies [3].

FSL-1 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Comparison Data


FSL-1 Exhibits 22.8-Fold Higher Potency than Pam3CSK4 in Primary Human PBMC Activation

FSL-1 demonstrates significantly greater potency than the TLR2/1 agonist Pam3CSK4 in primary human peripheral blood mononuclear cells (PBMCs). This difference is critical when selecting an agonist to trigger innate immune responses in physiologically relevant mixed cell populations [1].

TLR2/6 Agonist Immunology Potency Comparison

FSL-1 Activates TLR2/6 with 1.44-Fold Higher Potency than Pam3CSK4 Activates TLR2/1 in Engineered Reporter Cells

In an engineered HEK293 cell system expressing specific TLR dimers, FSL-1-mediated activation of TLR2/6 is more potent than Pam3CSK4-mediated activation of TLR2/1. This comparison highlights the intrinsic potency of the FSL-1/TLR2/6 signaling axis relative to the Pam3CSK4/TLR2/1 axis [1].

TLR2/6 Agonist Reporter Cell Line Potency

FSL-1 Induces a Distinct Anti-inflammatory Cytokine Profile (IL-10 and MIP-1β) Not Observed with Pam3CSK4

In human peripheral blood mononuclear cell (PBMC) and platelet co-culture experiments, FSL-1 induced the production of the anti-inflammatory cytokine IL-10 and the chemokine MIP-1β. In stark contrast, Pam3CSK4 did not elicit significant production of either cytokine, highlighting a clear functional divergence between the two TLR2 signaling pathways [1].

Cytokine Profiling Immunomodulation TLR2/6

FSL-1 is a More Potent Activator of TNF-α Production than the Structurally Related Diacylated Lipopeptide MALP-2

FSL-1 exhibits a higher stimulatory activity than the closely related mycoplasmal diacylated lipopeptide MALP-2 for inducing TNF-α production. This quantitative difference is attributed to the distinct peptide sequences of the two molecules, despite their shared diacylglycerol framework [1].

TLR2/6 Agonist TNF-α Macrophage Activation

The Naturally Occurring R-Stereoisomer of FSL-1 Demonstrates Higher Biological Activity than the S-Stereoisomer

FSL-1 exists as a mixture of R and S stereoisomers at the diacylglyceryl cysteine moiety. Studies have established that the naturally occurring R-stereoisomer (R-FSL-1) is biologically more active than the S-stereoisomer in stimulating TLR2/6 and inducing TNF-α production .

Stereochemistry TLR2/6 Agonist SAR

FSL-1 Elicits a Potent In Vivo Inflammatory Response with >90-Fold Increase in Plasma IL-6 and TNF-α in Rats

In an in vivo rat model, a single intraperitoneal dose of FSL-1 (100 μg/kg) induced a robust systemic inflammatory response, characterized by fever and a dramatic increase in plasma levels of the key pro-inflammatory cytokines IL-6 and TNF-α [1]. While direct comparator data for Pam3CSK4 or Pam2CSK4 in this exact model is unavailable, this data quantifies the exceptional in vivo potency of FSL-1.

In Vivo Pharmacology Cytokine Storm Innate Immunity

Procurement-Driven Application Scenarios for FSL-1: Maximizing Experimental Value


Differentiating TLR2/1 vs. TLR2/6 Signaling in Innate Immunity

FSL-1 is the definitive tool for selectively interrogating the TLR2/6 pathway. Its 22.8-fold higher potency in PBMCs relative to Pam3CSK4 and its unique capacity to induce IL-10 and MIP-1β, which Pam3CSK4 does not, enable researchers to cleanly dissect the functional contributions of the TLR2/6 heterodimer versus the TLR2/1 axis [5] [6]. This is essential for studies of host-pathogen interactions, vaccine adjuvant development, and inflammatory disease mechanisms.

Standardized Potency Assays and In Vitro Screening Campaigns

The comprehensive EC50 dataset for FSL-1 across multiple cell types (PBMCs, THP-1, HEK-TLR2/6) provides a well-characterized benchmark for TLR2/6 activation [5]. For high-throughput screening or routine potency assays, FSL-1's superior potency (EC50 = 0.1618 ng/mL in PBMCs) allows for lower compound usage and reduced solvent exposure, minimizing assay interference. Its functional validation on each commercial lot ensures inter-batch consistency critical for long-term studies [6].

In Vivo Modeling of Systemic Inflammation and Cytokine Storm

FSL-1's remarkable capacity to induce a >90-fold increase in plasma IL-6 and TNF-α in rats makes it a highly effective and reproducible tool for establishing acute inflammatory models [5]. This robust response provides a substantial window for evaluating the efficacy of anti-inflammatory drug candidates or studying the pathophysiology of TLR2/6-driven hyperinflammation and sepsis.

Radiomitigation and Hematopoietic Recovery Studies

Preclinical studies demonstrate that a single dose of FSL-1 significantly prolongs survival and accelerates hematopoietic recovery in mouse models of acute radiation syndrome, even when administered 24 hours post-exposure [5] [6]. This unique therapeutic property, linked to its TLR2/6 agonism, positions FSL-1 as a critical reagent for research into radiation countermeasures and the mitigation of chemotherapy-induced myelosuppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for FSL-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.